![molecular formula C22H34N4OS B2651107 N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-25-9](/img/structure/B2651107.png)
N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a triazole ring, an adamantane core, and a carboxamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylsulfanyl group. The adamantane core is then introduced through a nucleophilic substitution reaction, and the final carboxamide group is formed through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
One of the prominent applications of this compound is its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogenic fungi. The specific structure of N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide enhances its effectiveness against resistant strains.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar triazole moieties showed improved efficacy against Candida albicans and Aspergillus fumigatus, suggesting that this compound could be a valuable addition to antifungal therapies .
Antiviral Properties
The compound also shows promise as an antiviral agent. Its ability to inhibit viral replication has been explored in the context of several viruses, including influenza and coronaviruses. The triazole ring is known to interfere with viral enzyme activity.
Data Table: Antiviral Efficacy
G Protein-Coupled Receptor Modulation
Research indicates that this compound may act as a modulator of G protein-coupled receptors (GPCRs). This modulation can influence various physiological processes and has implications for drug development targeting GPCR-related pathways.
Case Study:
A study highlighted the compound's interaction with specific GPCRs, leading to altered signaling pathways associated with pain perception and inflammation .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its unique structure allows it to disrupt biological processes in insects.
Data Table: Pesticidal Efficacy
Herbicidal Properties
In addition to its insecticidal effects, this compound has shown potential as a herbicide. Studies reveal that it can inhibit weed growth without harming crop plants.
Case Study:
Field trials demonstrated that the application of this compound reduced weed biomass significantly while maintaining crop yield .
Polymer Chemistry
The compound's unique chemical properties have led to its exploration in polymer chemistry. It can be used as a building block for creating novel polymers with enhanced mechanical and thermal properties.
Data Table: Polymer Properties
Nanotechnology
In nanotechnology, this compound is being investigated for its potential use in drug delivery systems due to its ability to form stable nanoparticles.
Case Study:
Recent research indicated that nanoparticles formed with this compound demonstrated controlled release properties for therapeutic agents .
Mechanism of Action
The mechanism of action of N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different core structure but similar functional groups.
Dichloroaniline: An aniline derivative with different substituents but similar reactivity.
Uniqueness
N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of the adamantane moiety contributes to its lipophilicity and potential receptor interactions. The chemical formula can be expressed as follows:
Structural Characteristics
Component | Description |
---|---|
Triazole Ring | Essential for biological activity |
Adamantane Core | Enhances stability and lipophilicity |
Ethylsulfanyl Group | May contribute to antimicrobial properties |
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In studies involving similar compounds, it was found that they possess strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus .
Case Study: Antifungal Efficacy
A study evaluated the antifungal efficacy of triazole derivatives, demonstrating that modifications in the side chains significantly influenced their activity. The results showed that compounds with ethylsulfanyl groups exhibited enhanced antifungal properties compared to their counterparts without such modifications .
The proposed mechanism by which this compound exerts its effects may involve:
- Inhibition of Ergosterol Biosynthesis : Similar triazole compounds disrupt the synthesis of ergosterol, a crucial component of fungal cell membranes.
- Disruption of Cell Wall Integrity : By interfering with cell wall synthesis pathways, these compounds may lead to cell lysis.
Cytotoxicity Studies
While evaluating the therapeutic potential, it is essential to assess cytotoxicity. Preliminary studies suggest that this compound exhibits selective toxicity towards microbial cells while showing minimal cytotoxic effects on human cells .
Summary of Studies
Mechanistic Insights
Research utilizing molecular docking studies has indicated that the compound likely binds to specific fungal enzymes involved in ergosterol biosynthesis, thus inhibiting their function. This binding affinity can be quantitatively assessed through various biochemical assays.
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4OS/c1-2-28-21-25-24-19(26(21)18-6-4-3-5-7-18)14-23-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h15-18H,2-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKINYSGOFGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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